N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(octadecyloxy)propan-1-aminium chloride
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Overview
Description
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(octadecyloxy)propan-1-aminium chloride is a quaternary ammonium compound with a complex molecular structure. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s molecular formula is C25H53N3O5, and it has a significant role in the formulation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(octadecyloxy)propan-1-aminium chloride typically involves the quaternization of tertiary amines with alkyl halides. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The final product is purified using techniques such as crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(octadecyloxy)propan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted ammonium compounds .
Scientific Research Applications
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(octadecyloxy)propan-1-aminium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in cell culture studies to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(octadecyloxy)propan-1-aminium chloride involves its interaction with cell membranes. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on the cell membrane, altering its permeability. This interaction can disrupt the membrane’s integrity, leading to increased permeability and potential cell lysis .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-N,N-dimethyl-3-(stearoylamino)-1-propanaminium nitrate: Similar in structure but with different alkyl chains.
N-(2-hydroxyethyl)-N,N-dipropylpropan-1-aminium chloride: Another quaternary ammonium compound with different alkyl substituents
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(octadecyloxy)propan-1-aminium chloride is unique due to its specific combination of alkyl chains and quaternary ammonium group, which confer distinct surfactant properties. Its ability to interact with biological membranes makes it particularly valuable in medical and biological research .
Properties
Molecular Formula |
C43H90ClNO3 |
---|---|
Molecular Weight |
704.6 g/mol |
IUPAC Name |
2,3-dioctadecoxypropyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C43H90NO3.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-46-42-43(41-44(3,4)37-38-45)47-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h43,45H,5-42H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HPOYSNQFRQAPAB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
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